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Compound of Interest

Compound Name: Caulilexin C

Cat. No.: B132658 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Caulilexin C, a phytoalexin found in cruciferous plants, has demonstrated notable antifungal

properties, making it a compound of interest for further research and potential therapeutic

development.[1] As a member of the indole alkaloid family, its accurate identification and

quantification are crucial for pharmacological studies, quality control of natural product extracts,

and synthetic chemistry applications. These application notes provide detailed protocols for the

analytical identification of Caulilexin C using High-Performance Liquid Chromatography

(HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

While specific analytical standards for Caulilexin C are not commercially available, the

following protocols are based on established methods for structurally related indole alkaloids

and provide a strong foundation for its characterization.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Caulilexin C is presented in the

table below.
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Property Value Reference

CAS Number 30536-48-2 [2]

Molecular Formula C₁₁H₁₀N₂O [2]

Molecular Weight 186.21 g/mol [3]

Synonyms

(1-Methoxy-1H-indol-3-

yl)acetonitrile, 1-methoxy-3-

indoleacetonitrile

[2]

Analytical Identification Protocols
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC is a widely used technique for the separation and

quantification of indole alkaloids. The method described below is a general protocol that should

be optimized for specific instrumentation and sample matrices.

Experimental Protocol:

Standard/Sample Preparation:

Accurately weigh and dissolve Caulilexin C standard or sample extract in a suitable

solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

Filter the solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

HPLC System: An HPLC system equipped with a UV detector.

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient elution is recommended for complex samples. A starting point

could be a mixture of Acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

Gradient Program:
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0-5 min: 10% A

5-25 min: 10-90% A (linear gradient)

25-30 min: 90% A

30-35 min: 10% A (re-equilibration)

Flow Rate: 1.0 mL/min

Detection Wavelength: Indole alkaloids typically exhibit strong UV absorbance between

220 nm and 280 nm. A starting wavelength of 280 nm is recommended.[4]

Injection Volume: 10-20 µL

Expected Results: The retention time of Caulilexin C will be specific to the exact conditions

used. It is crucial to run a standard to confirm the retention time for positive identification. The

peak area can be used for quantification against a calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS provides high sensitivity and selectivity for the identification of compounds by

separating them chromatographically and then determining their mass-to-charge ratio. This is a

powerful tool for the unambiguous identification of Caulilexin C, especially in complex

mixtures.

Experimental Protocol:

LC Conditions: Use the same HPLC conditions as described above. The mobile phase

should be compatible with mass spectrometry (e.g., using formic acid instead of non-volatile

buffers).

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for

indole alkaloids.

Scan Mode: Full scan mode to detect the protonated molecule [M+H]⁺.
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Mass Range: m/z 100-500.

Collision Energy: For MS/MS fragmentation, a collision energy of 10-40 eV can be applied

to induce fragmentation and obtain characteristic product ions.

Expected Results:

Full Scan: Expect to observe the protonated molecule of Caulilexin C at an m/z

corresponding to its molecular weight plus the mass of a proton (186.21 + 1.0078 = 187.22).

MS/MS Fragmentation: The fragmentation pattern will be characteristic of the Caulilexin C
structure. While a specific fragmentation pattern for Caulilexin C is not readily available in

the literature, related indole acetonitriles show characteristic losses. For indole-3-acetonitrile,

a major fragment at m/z 130.063 is observed.[5]

Quantitative Data Summary (LC-MS):

Parameter Expected Value Notes

Precursor Ion [M+H]⁺ m/z 187.22 Calculated for C₁₁H₁₁N₂O⁺

Major Fragment Ions
To be determined

experimentally.

Comparison with spectra of

related indole alkaloids is

recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of a

molecule by analyzing the magnetic properties of its atomic nuclei. ¹H NMR and ¹³C NMR are

essential for the unambiguous structural elucidation of Caulilexin C.

Experimental Protocol:

Sample Preparation:

Dissolve approximately 5-10 mg of purified Caulilexin C in a suitable deuterated solvent

(e.g., CDCl₃, DMSO-d₆).
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Transfer the solution to an NMR tube.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

Acquire standard ¹H NMR and ¹³C NMR spectra.

For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and

HMBC are recommended.

Expected ¹H and ¹³C NMR Chemical Shifts: While specific, fully assigned NMR data for

Caulilexin C is not widely published, data for structurally similar compounds like 5-methoxy-

1H-indol-3-yl)acetonitrile can provide an estimation of the expected chemical shifts.[3] The

following table provides predicted chemical shifts for Caulilexin C based on its structure and

data from related compounds.

Quantitative Data Summary (NMR):
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Position
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

1-OCH₃ ~3.9 - 4.1 (s, 3H) ~60 - 65

2 ~7.2 - 7.4 (s, 1H) ~125 - 130

3-CH₂ ~3.7 - 3.9 (s, 2H) ~15 - 20

CN - ~117 - 120

4 ~7.5 - 7.7 (d) ~110 - 115

5 ~7.1 - 7.3 (t) ~120 - 125

6 ~7.1 - 7.3 (t) ~120 - 125

7 ~7.5 - 7.7 (d) ~110 - 115

3a - ~105 - 110

7a - ~135 - 140

Note: These are predicted values and should be confirmed by experimental data. Chemical

shifts are referenced to the solvent signal.

Visualizations
Experimental Workflow for Caulilexin C Identification
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Caption: General workflow for the extraction, purification, and analytical identification of

Caulilexin C.

Putative Antifungal Mechanism of Action
Indole phytoalexins are known to exert their antifungal effects through various mechanisms.

One proposed mechanism involves the inhibition of key fungal enzymes.

Caulilexin C

Fungal Cell

Lanosterol 14α-demethylase

Inhibits

Ergosterol Biosynthesis Pathway is a key enzyme in

Fungal Cell Membrane Integrityis essential for Fungal Growth Inhibitiondisruption leads to

Click to download full resolution via product page

Caption: A proposed antifungal mechanism of Caulilexin C targeting ergosterol biosynthesis.

Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the

analytical identification of Caulilexin C. While the provided data for MS and NMR are based on

structurally similar compounds and require experimental verification for Caulilexin C, they

serve as a valuable reference for researchers. The successful application of these methods will

facilitate a deeper understanding of the biological activities of Caulilexin C and support its

potential development as a novel antifungal agent. It is strongly recommended that researchers

validate these methods in their own laboratories to ensure accuracy and reliability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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